molecular formula C11H16N4S B15056008 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine

Cat. No.: B15056008
M. Wt: 236.34 g/mol
InChI Key: ZHRSPBIDAFMLSG-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine (hereafter referred to by its full IUPAC name) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a thiomorpholine substituent. This scaffold is part of the pyrido[4,3-d]pyrimidine family, a class of 6-6 bicyclic systems known for their synthetic versatility and pharmacological relevance .

Pyrido[4,3-d]pyrimidines are structurally related to pteridines, which are critical in folate metabolism. Derivatives of this class, including the compound in focus, have been utilized as precursors for synthesizing tetrahydropteroic acid analogs, underscoring their biochemical significance . Recent studies highlight its role in structure-activity relationship (SAR) campaigns for bromodomain inhibition and as a candidate for sigma ligand development .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine

InChI

InChI=1S/C11H16N4S/c1-2-12-7-9-8-13-11(14-10(1)9)15-3-5-16-6-4-15/h8,12H,1-7H2

InChI Key

ZHRSPBIDAFMLSG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)N3CCSCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine with pyrimidine derivatives, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s pyrido[4,3-d]pyrimidine core distinguishes it from isomers like pyrido[3,4-d]pyrimidines, where nitrogen positions in the bicyclic system differ. This structural variation impacts electronic properties and binding interactions. For example, pyrido[3,4-d]pyrimidines are noted for broader synthetic applications and diverse biological activities, including enzyme inhibition .

Key analogs and their features are summarized below:

Compound Name / Class Core Structure Substituents Target/Activity Selectivity Notes Reference
Focus Compound Pyrido[4,3-d]pyrimidine Thiomorpholine BET Bromodomains, Sigma Receptors High BDII selectivity (SAR study)
7-Alcanoyl-THPyrido thieno pyrimidinones Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine Thieno ring, 7-alcanoyl BET Bromodomains N-acetylated pyrido critical for BD binding
Pyrido[3,4-d]pyrimidine derivatives Pyrido[3,4-d]pyrimidine Variable substituents Enzyme inhibitors, Anticancer Broader synthetic utility
Sigma Ligand Derivatives (Patent) THPyrido thieno pyrimidinone Thieno ring Sigma Receptors Claimed as potent sigma ligands

Pharmacological Targets and Selectivity

  • BET Bromodomain Inhibition: The focus compound shares structural homology with 7-alcanoyl-thieno pyrimidinones (e.g., CRCM5484), which exhibit BET bromodomain inhibitory activity. However, the thiomorpholine substituent in the focus compound may alter binding kinetics compared to the thieno ring and N-acetylated pyrido moiety in CRCM5484 analogs, which are critical for BDII selectivity .
  • Sigma Receptor Targeting: Patent data highlight thieno-fused pyrido pyrimidinones as sigma ligands, whereas the focus compound’s thiomorpholine group could modulate sigma receptor affinity differently, though direct comparative data are pending .

Biological Activity

4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15N3S
  • Molecular Weight : 233.33 g/mol
  • CAS Number : 944902-70-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Research indicates that compounds within the tetrahydropyrido[4,3-d]pyrimidine class exhibit significant inhibitory effects on several kinases. For instance, studies have shown that derivatives can inhibit DYRK1A and DYRK1B kinases, which are important in cell cycle regulation and differentiation processes .
  • Antitumor Activity : The compound has been evaluated for its antitumor properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokine production in various cell types .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Kinase InhibitionInhibits DYRK1A and DYRK1B leading to reduced cell proliferation
Antitumor ActivityInduces apoptosis in cancer cells through modulation of survival pathways
Anti-inflammatoryReduces cytokine production in inflammatory models

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of tetrahydropyrido derivatives, researchers found that treatment with this compound led to a significant reduction in tumor size in xenograft models. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspases .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds. The results indicated that these compounds could inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

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